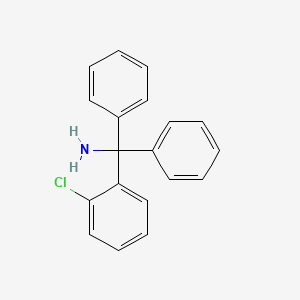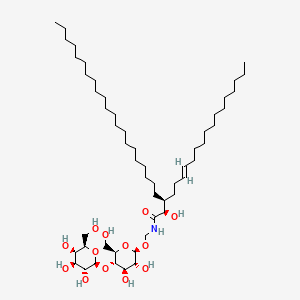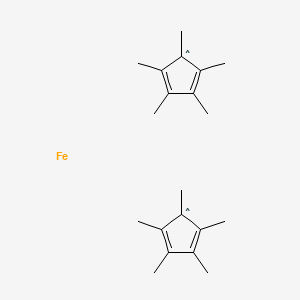
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is a labeled compound used primarily in scientific research. It is a derivative of butanoic acid, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in various biochemical and physiological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves multiple steps. The starting material is typically a butanoic acid derivative, which undergoes isotopic substitution reactions to replace specific hydrogen and carbon atoms with deuterium and carbon-13. The reaction conditions often require the use of deuterated reagents and catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic labeling is precise and consistent.
化学反应分析
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the deuterium or carbon-13 labeled atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives.
科学研究应用
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes where isotopic labeling provides insights into the behavior of compounds under various conditions.
作用机制
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves its incorporation into biochemical pathways where it acts as a labeled analog of naturally occurring compounds. The deuterium and carbon-13 labels allow researchers to track its movement and transformation within these pathways, providing detailed information on the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Sodium 2,2-dideuterio-2-hydroxyethanethiolate
- Sodium;ethyl 3-oxobutanoate
- Sodium,ethyl 3-oxobutanoate
- 2,2-dideuterio-3-oxobutanoic acid ethyl ester
- 2,2-dideuterio-3-oxobutanoic acid methyl ester
Uniqueness
What sets sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate apart from similar compounds is its specific isotopic labeling, which provides unique insights into biochemical and physiological processes. The combination of deuterium and carbon-13 labels allows for more precise tracking and analysis compared to compounds labeled with only one type of isotope.
属性
分子式 |
C4H7NaO4 |
|---|---|
分子量 |
148.069 g/mol |
IUPAC 名称 |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1,2+1D2,3+1,4+1;; |
InChI 键 |
PVLJVKQSCAHPPR-WVMSAXHDSA-M |
手性 SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].O.[Na+] |
规范 SMILES |
CCC(=O)C(=O)[O-].O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)








![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)


